Methyl 2-[2-(3,4-dimethoxybenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate
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Description
Methyl 2-[2-(3,4-dimethoxybenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate is a useful research compound. Its molecular formula is C20H20N2O6S and its molecular weight is 416.45. The purity is usually 95%.
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Scientific Research Applications
Novel Synthesis and Biological Activity
Methyl 2-[2-(3,4-dimethoxybenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate derivatives, part of the iminothiazolidin-4-one acetates, have been synthesized and evaluated for their potential as aldose reductase inhibitors, which are significant for the treatment of diabetic complications. These compounds were characterized by various spectroscopic techniques, and their inhibitory potency was confirmed through biological activity tests, highlighting their relevance in medicinal chemistry for diabetic research (Ali et al., 2012).
Anticancer Activity
The benzothiazole moiety, part of the molecular structure of this compound, has been incorporated into various 4-thiazolidinones and evaluated for their antitumor activity. Some of these compounds demonstrated significant anticancer activity across different cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers, thus providing a new avenue for anticancer drug development (Havrylyuk et al., 2010).
Antimicrobial and Antitumor Properties
Benzothiazole derivatives, related to the structural framework of this compound, have demonstrated a range of biological activities. These include antimicrobial properties against various bacterial strains and potential antitumor effects, highlighting the versatile nature of benzothiazole derivatives in pharmaceutical research and their potential in developing new therapeutic agents (Mishra et al., 2019).
Synthesis and Characterization
The compound and its derivatives have been subjects of extensive synthetic and characterization studies to understand their chemical properties and potential applications in various fields, including pharmaceuticals and material science. These studies involve advanced spectroscopic techniques and analytical methods to elucidate the structure and reactivity of these compounds, providing a foundation for their application in scientific research (Ekennia et al., 2017).
Properties
IUPAC Name |
methyl 2-[2-(3,4-dimethoxybenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O6S/c1-25-13-6-7-14-17(10-13)29-20(22(14)11-18(23)28-4)21-19(24)12-5-8-15(26-2)16(9-12)27-3/h5-10H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJFTYBQHULFEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=C(C=C3)OC)OC)S2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.